
2-(Tert-butyl)-5-methyl-4-(methylsulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)-5-methyl-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C12H18O3S It is a derivative of phenol, characterized by the presence of a tert-butyl group, a methyl group, and a methylsulfonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-5-methyl-4-(methylsulfonyl)phenol typically involves the alkylation of phenol derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene . Another approach involves the use of methyl tertiary butyl ether (MTBE) as an alkylating agent under mild to moderate conditions . The reaction conditions often include the use of a polymer-supported carbon composite acidic catalyst to enhance the selectivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl phenols, including this compound, often employs large-scale alkylation processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of deep eutectic solvents (DES) as catalysts has been explored to improve the efficiency and environmental sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyl)-5-methyl-4-(methylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(Tert-butyl)-5-methyl-4-(methylsulfonyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)-5-methyl-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the sulfonyl group can participate in various biochemical reactions, potentially modulating enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butylphenol: Similar structure but lacks the methylsulfonyl group.
2-tert-Butyl-4-methylphenol: Similar structure but lacks the methylsulfonyl group.
4-tert-Butylphenol: Similar structure but with different substitution pattern.
Uniqueness
2-(Tert-butyl)-5-methyl-4-(methylsulfonyl)phenol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H18O3S |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
2-tert-butyl-5-methyl-4-methylsulfonylphenol |
InChI |
InChI=1S/C12H18O3S/c1-8-6-10(13)9(12(2,3)4)7-11(8)16(5,14)15/h6-7,13H,1-5H3 |
Clé InChI |
FEWBZAIBEIZEIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



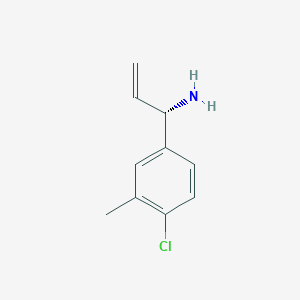
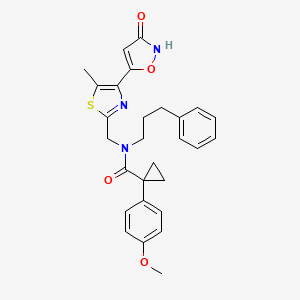


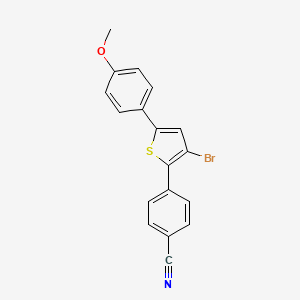


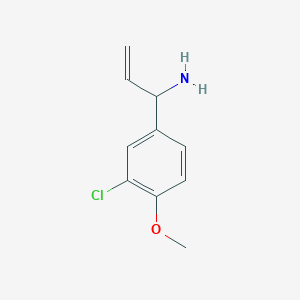
![(S)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B15236582.png)
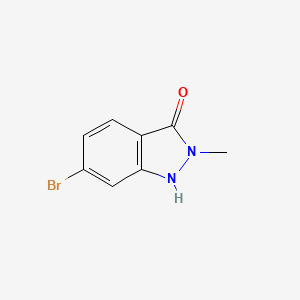
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B15236584.png)
![Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride](/img/structure/B15236592.png)
![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B15236617.png)
